![molecular formula C12H10N4 B1401167 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1216060-90-0](/img/structure/B1401167.png)
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine
Overview
Description
“2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, reasonably fast, very clean, high yielding, simple workup, and environmentally benign . Another method involves a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones .Scientific Research Applications
Organic Synthesis
Imidazo[1,2-a]pyridines, the class of compounds to which 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine belongs, are valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Pharmaceutical Chemistry
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are used in the synthesis of various drugs with antibacterial, antifungal, antiviral, and anti-inflammatory properties .
Treatment of Diseases
Several studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease .
Material Science
The structural character of imidazo[1,2-a]pyridines makes them useful in material science .
Corrosion Inhibition
The new prepared complex of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has been studied as a corrosion inhibitor with an efficiency of 99% at low concentrations range of 50-1000ppm .
Antibacterial Activator
This compound has shown antibacterial activity with an inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .
Optoelectronic Devices
Imidazo[1,2-a]pyridines have been reported in different technological applications such as optoelectronic devices .
Sensors and Imaging
These compounds are also used in sensors, and as emitters for confocal microscopy and imaging .
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridines, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer and cardiovascular diseases, as well as Alzheimer’s disease .
Mode of Action
It has been found that similar compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking γ-aminobutyric acid receptors .
Biochemical Pathways
It has been found that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) .
Pharmacokinetics
A similar compound, referred to as probe ii, was found to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/ml and minimum fungicidal concentration in the range 4‒32 µg/ml . The ADMET analysis of Probe II suggested that it could be moderately toxic to humans .
Result of Action
A similar compound, referred to as probe ii, was found to display potent activity only against the candida spp, including several multidrug-resistant Candida spp .
properties
IUPAC Name |
2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-12-11(9-5-1-3-7-14-9)15-10-6-2-4-8-16(10)12/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHTXCZIGIGEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N3C=CC=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper?
A1: The research paper investigates the antifungal activity of a newly synthesized N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative against Candida species. [] The study focuses on in vitro, in silico, and mode of action studies to evaluate the compound's efficacy as a potential antifungal agent.
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